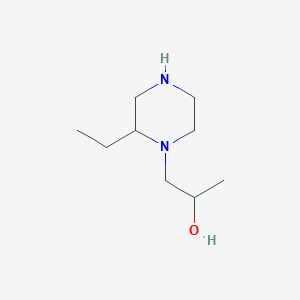

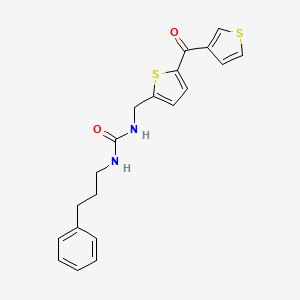

![molecular formula C20H16ClN5OS B2547878 2-((1-(4-氯苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)硫代)-N-(间甲苯基)乙酰胺 CAS No. 848995-51-7](/img/structure/B2547878.png)

2-((1-(4-氯苯基)-1H-吡唑并[3,4-d]嘧啶-4-基)硫代)-N-(间甲苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide involves the use of electrophilic building blocks that can facilitate the formation of ring annulated products. For instance, the use of 2-Chloro-N-phenylacetamide has been demonstrated to yield thiazolo[3,2-a]pyrimidinone products through a synthetic route that eliminates aniline as a by-product . Similarly, the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives has been achieved using a key intermediate product, methyl 3-methoxy-5-methylbenzoate, which suggests a multi-step process that could be adapted for the synthesis of the title compound .

Molecular Structure Analysis

The molecular structure of compounds similar to the title compound has been elucidated using various analytical techniques. Single crystal X-ray data has confirmed the structure of thiazolo[3,2-a]pyrimidinone derivatives . Additionally, quantum mechanical and spectroscopic investigations, including FT-IR, 13C, 1H NMR, and UV studies, have been conducted on related pyrazoline derivatives to understand their electronic, vibrational, and structural properties . These methods could be applied to the title compound to gain insights into its molecular structure.

Chemical Reactions Analysis

The title compound, being a derivative of pyrazolo[3,4-d]pyrimidin-4-yl, may undergo various chemical reactions. The presence of the acetamide group suggests potential reactivity through N-C bond formation or cleavage, while the chlorophenyl moiety could participate in electrophilic aromatic substitution reactions. The synthesis of related compounds has involved condensation reactions, as seen in the formation of pyrazolo[1,5-a]pyrimidine derivatives . These reactions could be indicative of the types of chemical transformations that the title compound might undergo.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of the title compound are not directly reported in the provided papers, the properties of structurally similar compounds can offer some insights. For example, the crystal structures of C,N-disubstituted acetamides have been studied, revealing that hydrogen bonding and halogen interactions play a significant role in the solid-state arrangement of these molecules . The antitumor activity of related pyrazolo[1,5-a]pyrimidine compounds has also been evaluated, indicating potential biological activities that could be relevant for the title compound .

科学研究应用

抗炎活性

该化合物已被研究其抗炎特性。在 Alaa A. EL-TOMBARY 进行的一项研究中,合成了各种吡唑并[3,4-d]嘧啶-4(5H)-酮衍生物,包括该化合物 。值得注意的是,5-{[4-(4-溴苯基)-3-(4-氯苯基)-1,3-噻唑-2(3H)-亚基]氨基}-6-甲基-1-苯基-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮表现出显着的抗炎活性,与参考药物吲哚美辛相当。重要的是,它显示出最小的溃疡形成作用。

亲脂性 (C log P)

对合成的化合物进行了亲脂性 (C log P) 的理论计算。了解亲脂性有助于预测它们的生物反应。 C log P 值与抗炎活性之间的相关性表明亲脂性会影响化合物的有效性 。

潜在的抗真菌活性

在另一项研究中,合成了 44 种吡唑并[3,4-d]嘧啶-4-酮衍生物并评估了它们的抗真菌活性 。化合物 g22 对致病性真菌尖孢镰刀菌表现出显着的抗真菌活性,其 EC50 值接近商业杀真菌剂。进一步探索其机制和潜在的农业应用是有必要的。

酪氨酸激酶抑制

虽然与该化合物没有直接关系,但值得注意的是,吡唑并[3,4-d]嘧啶-4-酮衍生物已被探索为 Src 家族酪氨酸激酶的抑制剂。 例如,PP2 是这些激酶的有效和选择性抑制剂,影响细胞信号通路 。虽然不是相同的化合物,但这突出了吡唑并[3,4-d]嘧啶-4-酮衍生物的更广泛应用。

属性

IUPAC Name |

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClN5OS/c1-13-3-2-4-15(9-13)25-18(27)11-28-20-17-10-24-26(19(17)22-12-23-20)16-7-5-14(21)6-8-16/h2-10,12H,11H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAYUXGHUCUBGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

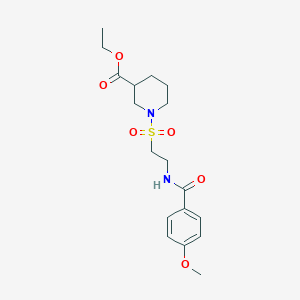

![2-(4-fluorophenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2547799.png)

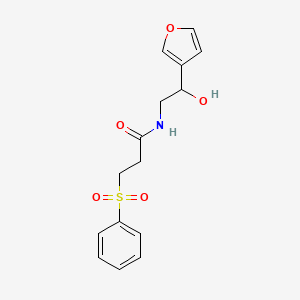

![5-[benzyl(methyl)sulfamoyl]-N-(2-ethoxyphenyl)-2-fluorobenzamide](/img/structure/B2547800.png)

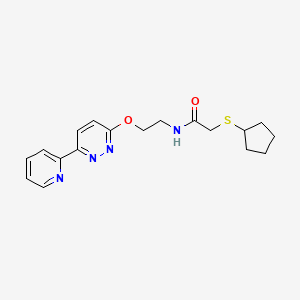

![Methyl 4-(2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamido)benzoate](/img/structure/B2547806.png)

![4-pentoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2547808.png)

![Methyl 4-[(2-oxo-1,3-oxazolidin-5-yl)methoxy]benzoate](/img/structure/B2547810.png)

![4,4,5,5-Tetramethyl-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1,3,2-dioxaborolane](/img/structure/B2547813.png)

![N,N-dimethyl-3-oxo-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanamide](/img/structure/B2547816.png)